Isoflupredone 21-Phosphate Ester Disodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

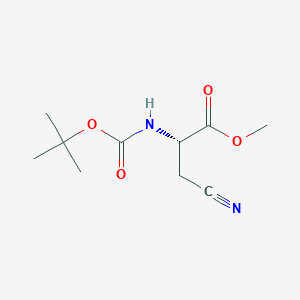

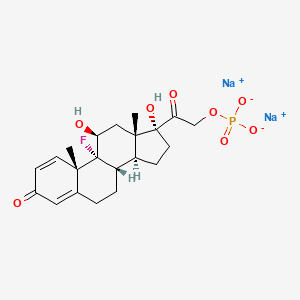

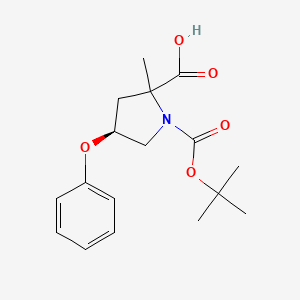

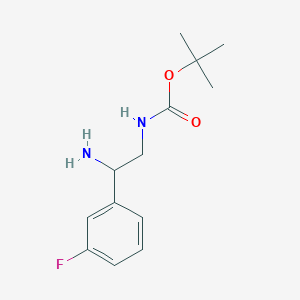

Disodium Isoflupredone 21-Phosphate is a chemical compound . Its molecular formula is C21H26FO8P.2Na .

Molecular Structure Analysis

The molecular structure of Disodium Isoflupredone 21-Phosphate consists of 21 carbon atoms, 26 hydrogen atoms, 1 fluorine atom, 2 sodium atoms, 8 oxygen atoms, and 1 phosphorus atom .Chemical Reactions Analysis

Specific chemical reactions involving Disodium Isoflupredone 21-Phosphate are not detailed in the available resources .Physical And Chemical Properties Analysis

Disodium Isoflupredone 21-Phosphate has a molecular weight of 502.38 . More specific physical and chemical properties are not detailed in the available resources .Aplicaciones Científicas De Investigación

Fluoride Bioavailability Studies

The bioavailability of fluoride from disodium monofluorophosphate in milk was investigated to understand the effectiveness of milk fluoridation as a strategy to improve dental health. This research highlights the potential of disodium salts in enhancing the bioavailability of minerals for health applications (Villa et al., 1989).

Therapeutic Activity in Arthritis Models

A study on betamethasone disodium 21-phosphate encapsulated in nanoparticles demonstrated its therapeutic activity in experimental arthritis models. This illustrates the compound's role in targeted drug delivery and anti-inflammatory activity, showcasing a potential application area for Disodium isoflupredone 21-phosphate in researching inflammatory diseases (Ishihara et al., 2009).

Vascular Targeting in Cancer Therapy

Research on combretastatin A-4 disodium phosphate has revealed its capacity to induce vascular damage and enhance radiation response in tumors. This underscores the utility of disodium phosphate derivatives in cancer research, particularly in the development of vascular targeting agents for tumor therapy (Murata et al., 2001).

Pectin Extraction from Sweet Potato Residues

The extraction of pectin using disodium phosphate solution from sweet potato residues highlights the application of disodium salts in food science research. This study provides insights into optimizing extraction processes for valuable food components, indicating another area where similar compounds could be relevant (Zhang & Mu, 2011).

Mecanismo De Acción

Target of Action

Disodium Isoflupredone 21-Phosphate is a derivative of Isoflupredone, which is a type of corticosteroid . Corticosteroids are known to primarily target glucocorticoid receptors, which are found in almost all cells in the body. These receptors play a crucial role in the regulation of the immune response and inflammation.

Mode of Action

This can lead to a decrease in the production of inflammatory mediators and an increase in anti-inflammatory proteins .

Biochemical Pathways

They can inhibit the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes, both of which are potent mediators of inflammation .

Pharmacokinetics

A study on isoflupredone in horses showed that the maximum plasma concentration was reached approximately 25 hours after administration, and the drug was no longer detectable in the blood after 72 hours . The drug was also no longer detectable in synovial fluid by 96 hours post-administration . These findings suggest that Disodium Isoflupredone 21-Phosphate may have similar ADME properties.

Result of Action

The primary result of Disodium Isoflupredone 21-Phosphate’s action is a reduction in inflammation. In a study on horses, treatment with Isoflupredone resulted in a significant decrease in joint circumference and an increase in pain-free joint flexion . This suggests that Disodium Isoflupredone 21-Phosphate may have similar effects.

Action Environment

The action of Disodium Isoflupredone 21-Phosphate can be influenced by various environmental factors. For instance, inflammation can affect the pharmacokinetics of the drug . Additionally, the stability and efficacy of the drug may be affected by factors such as temperature and pH.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that Isoflupredone, the parent compound, interacts with glucocorticoid receptors in cells

Cellular Effects

It can be inferred from the effects of Isoflupredone that it may have anti-inflammatory effects and could influence cell function

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Isoflupredone

Temporal Effects in Laboratory Settings

It is known that Isoflupredone exhibits genomic effects that usually occur within hours to days of administration

Dosage Effects in Animal Models

It is known that Isoflupredone is used as an anti-inflammatory drug in cattle but lacks selectivity for mineralocorticoid effects and increases the risk of severe hypokalemia

Metabolic Pathways

It is known that phosphate plays a critical role in metabolic reactions in cells

Transport and Distribution

It is known that phosphate transporters use a proton gradient as the driving force to import phosphate across the plasma membrane of plant cells and fungi

Subcellular Localization

It is known that the subcellular location of a protein provides valuable information about its functionalities

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Disodium isoflupredone 21-phosphate involves the conversion of isoflupredone to its 21-phosphate derivative followed by the addition of two sodium ions.", "Starting Materials": [ "Isoflupredone", "Phosphoric acid", "Sodium hydroxide", "Sodium chloride", "Methanol", "Water" ], "Reaction": [ "Isoflupredone is reacted with phosphoric acid in methanol to form isoflupredone 21-phosphate", "The resulting product is then treated with sodium hydroxide to form disodium isoflupredone 21-phosphate", "Sodium chloride is added to the reaction mixture to aid in the precipitation of the product", "The product is then filtered, washed with water, and dried to obtain the final compound" ] } | |

Número CAS |

94088-00-3 |

Fórmula molecular |

C21H26FNa2O8P |

Peso molecular |

502.4 g/mol |

Nombre IUPAC |

disodium;[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C21H28FO8P.2Na/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(26,17(25)11-30-31(27,28)29)19(14,2)10-16(24)21(15,18)22;;/h5,7,9,14-16,24,26H,3-4,6,8,10-11H2,1-2H3,(H2,27,28,29);;/q;2*+1/p-2/t14-,15-,16-,18-,19-,20-,21-;;/m0../s1 |

Clave InChI |

RJCHGSGXNBHMRH-VJVYSMTMSA-L |

SMILES isomérico |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@@]43C)F)O.[Na+].[Na+] |

SMILES |

CC12CC(C3(C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC43C)F)O.[Na+].[Na+] |

SMILES canónico |

CC12CC(C3(C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC43C)F)O.[Na+].[Na+] |

Otros números CAS |

94088-00-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1513058.png)

![6-Allyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1513062.png)

![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)

![7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1513085.png)

![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1513089.png)

![(1S,4S)-2-(4-trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513090.png)